1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine
Overview
Description
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Scientific Research Applications
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new therapeutic agents targeting various diseases.
Preparation Methods
The synthesis of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate can lead to the formation of quinoline derivatives . Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green reaction protocols to construct and functionalize the tetrahydroquinoline scaffold .
Chemical Reactions Analysis
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives and substituted tetrahydroquinolines.
Mechanism of Action
The mechanism of action of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, tetrahydroquinoline derivatives have been shown to inhibit certain enzymes involved in neurodegenerative disorders . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound has a similar tetrahydroisoquinoline scaffold but with a methyl group instead of a cyclopropylmethyl group.
1,2,3,4-Tetrahydroisoquinoline: A simpler compound with no substituents on the nitrogen atom. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3,4-dihydro-2H-quinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-6-5-11-2-1-7-15(13(11)8-12)9-10-3-4-10/h5-6,8,10H,1-4,7,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOJVNJLXOFSQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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